2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine
Overview
Description
2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C13H10N2OS and a molecular weight of 242.3 g/mol This compound is characterized by the presence of an oxazolo[4,5-b]pyridine core substituted with a 2-(methylthio)phenyl group
Preparation Methods
The synthesis of 2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-(methylthio)benzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating the mixture to promote cyclization and formation of the oxazolo[4,5-b]pyridine ring .
Industrial production methods for this compound may involve bulk manufacturing processes, including the use of continuous flow reactors to optimize yield and purity. These methods ensure the scalability and cost-effectiveness of producing this compound for various applications .
Chemical Reactions Analysis
2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the oxazolo[4,5-b]pyridine ring or the phenyl group.
Common reagents for these reactions include oxidizing agents, reducing agents, and various electrophiles or nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
2-(2-(Methylthio)phenyl)oxazole: This compound lacks the pyridine ring, making it less complex and potentially less versatile in certain applications.
2-(2-(Methylthio)phenyl)pyridine: This compound lacks the oxazole ring, which may affect its chemical reactivity and biological activity.
2-(2-(Methylthio)phenyl)thiazolo[4,5-b]pyridine: This compound contains a thiazole ring instead of an oxazole ring, which may result in different chemical and biological properties
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-(2-methylsulfanylphenyl)-[1,3]oxazolo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-17-11-7-3-2-5-9(11)13-15-12-10(16-13)6-4-8-14-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWZTQRUJOVXGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC3=C(O2)C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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